2-(Pyridin-4-yl)quinolin-4-amine
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Overview
Description
2-(Pyridin-4-yl)quinolin-4-amine is a heterocyclic compound that features both a pyridine and a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both pyridine and quinoline moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)quinolin-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-aminopyridine with 2-chloroquinoline in the presence of a base such as potassium carbonate can yield the desired compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoquinoline and 4-aminopyridine are coupled in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine or quinoline derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)quinolin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog that lacks the pyridine moiety.
Pyridine: A simpler analog that lacks the quinoline moiety.
2-(Pyridin-2-yl)quinolin-4-amine: A positional isomer with the pyridine ring attached at a different position.
Uniqueness
2-(Pyridin-4-yl)quinolin-4-amine is unique due to the specific positioning of the pyridine and quinoline rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
65197-41-3 |
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Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-pyridin-4-ylquinolin-4-amine |
InChI |
InChI=1S/C14H11N3/c15-12-9-14(10-5-7-16-8-6-10)17-13-4-2-1-3-11(12)13/h1-9H,(H2,15,17) |
InChI Key |
ZWBFIGVTUBGHRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)N |
Origin of Product |
United States |
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